6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine
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Overview
Description
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine is a heterocyclic compound that contains both a pyrazine ring and a thietane ring
Preparation Methods
The synthesis of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with 2,2-dimethylthietan-3-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydride), and catalysts (e.g., palladium, copper).
Scientific Research Applications
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine can be compared with other similar compounds, such as:
6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine: This compound has a similar pyrazine ring but with a different substituent, leading to different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of the pyrazine and thietane rings, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12ClN3S |
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Molecular Weight |
229.73 g/mol |
IUPAC Name |
6-chloro-N-(2,2-dimethylthietan-3-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H12ClN3S/c1-9(2)6(5-14-9)12-8-4-11-3-7(10)13-8/h3-4,6H,5H2,1-2H3,(H,12,13) |
InChI Key |
USSPXLCMHUTJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=CN=CC(=N2)Cl)C |
Origin of Product |
United States |
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